4-Octyloxyphenylboronic acid

Übersicht

Beschreibung

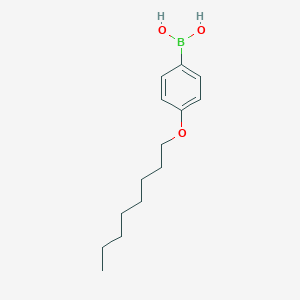

4-Octyloxyphenylboronic acid is an organic compound with the molecular formula C₁₄H₂₃BO₃. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications . This compound is particularly notable for its octyloxy group, which imparts unique properties compared to other phenylboronic acids .

Vorbereitungsmethoden

The synthesis of 4-Octyloxyphenylboronic acid typically involves the reaction of phenylboronic acid with an octyloxy group. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and cost-efficiency .

Analyse Chemischer Reaktionen

Diol Complexation and Saccharide Recognition

4-OPBA forms reversible covalent bonds with 1,2- or 1,3-diols, a hallmark of boronic acids. This reactivity underpins its use in glucose sensing and molecular recognition.

Key Findings:

-

Saccharide Binding Selectivity : 4-OPBA preferentially binds saccharides with cis-diol groups (e.g., 1-methyl-D-glucoside) over those with trans-diol configurations (e.g., D-fructose). Binding affinity correlates with the stability of the resulting five-membered boronate ester (Table 1) .

-

Chemiluminescence Modulation : In capillary electrophoresis studies, 4-OPBA’s interaction with saccharides reduced chemiluminescence (CL) intensity by 9–57%, depending on the diol geometry (Table 1) .

Table 1 : Relative CL Intensities of 4-OPBA in the Presence of Saccharides

| Saccharide | Relative CL Intensity (%) | Diol Configuration |

|---|---|---|

| None | 100 | — |

| 1-Methyl-D-glucoside | 91 | cis-1,2 |

| D-Saccharose | 78 | cis-1,2 |

| D-Fructose | 43 | trans-1,3 |

Fluoride Ion Complexation

4-OPBA acts as a Lewis acid receptor for fluoride ions, forming stable complexes in acidic conditions.

Reaction Mechanism:

Under acidic pH, the boronic acid group undergoes hydroxylation, enhancing fluoride binding via a tetrahedral boronate intermediate .

Key Findings:

-

Stability Constants : The apparent stability constant () for 4-OPBA-fluoride complexes in polymer membranes is .

-

NMR Evidence : NMR studies confirmed the formation of species, with complexation efficiency increasing at lower pH .

Esterification with Hydroxyl Groups

4-OPBA reacts with hydroxyl-containing polymers to form ester-linked nanostructures.

Example:

In aqueous solutions, 4-OPBA coassembles with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS–PEO), forming spherical nanoparticles via ester bonds between the boronic acid and PHOS hydroxyl groups (Figure 1) .

Figure 1 : Coassembly of 4-OPBA with PHOS–PEO

-

Structure : Intermixed PHOS/PEO blocks with densely packed 4-OPBA micelles.

-

Application : Glucose-responsive drug delivery, leveraging competitive displacement of diol-bound cargo (e.g., Alizarin Red) by glucose .

Environmental and Structural Influences

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Uses

Research has also explored the immunomodulatory effects of boronic acid derivatives, including OPBA. Studies have suggested that compounds like OPBA may influence immune responses, potentially offering therapeutic benefits in conditions requiring immune modulation. The synthesis of boronic chalcone derivatives has been investigated for their anticancer and anti-inflammatory properties, indicating a broader scope for OPBA in pharmaceutical applications .

Material Science

Polymeric Materials

The incorporation of OPBA into polymeric materials has shown promise in enhancing their functional properties. The compound's ability to form complexes with various ions makes it a candidate for developing smart materials that respond to environmental stimuli. For instance, OPBA can be utilized in creating responsive polymers that change their properties based on the presence of specific ions, which could lead to advancements in drug delivery systems and smart coatings .

Case Study 1: Fluoride Detection

In a study conducted at Warsaw University of Technology, membranes doped with OPBA were tested for their fluoride ion selectivity. The results indicated that these membranes could effectively differentiate between fluoride and other anions across various pH levels, showcasing their potential use in real-time monitoring systems for fluoride levels in drinking water .

Case Study 2: Immunomodulatory Effects

A recent investigation into the health benefits of boronic chalcone derivatives highlighted the potential of OPBA as an immunomodulator. The study noted significant effects on immune cell activation and response, suggesting that further exploration could lead to new therapeutic strategies involving OPBA in treating autoimmune diseases or enhancing vaccine responses .

Wirkmechanismus

The mechanism of action of 4-Octyloxyphenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a sensor and in biological applications where it can bind to carbohydrate molecules . The molecular targets include hydroxyl groups on sugars and other diol-containing compounds . The pathways involved often relate to the reversible formation and breaking of boronate esters .

Vergleich Mit ähnlichen Verbindungen

4-Octyloxyphenylboronic acid can be compared to other phenylboronic acids, such as:

Phenylboronic acid: Lacks the octyloxy group, making it less hydrophobic and with different binding properties.

4-Pentyloxyphenylboronic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.

4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an octyloxy group, leading to different chemical behavior and applications. The uniqueness of this compound lies in its octyloxy group, which imparts specific hydrophobic properties and influences its interactions with other molecules.

Biologische Aktivität

4-Octyloxyphenylboronic acid (OPBA) is a member of the phenylboronic acid family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors, making it a subject of interest in drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, including glucose. This property is particularly relevant in the context of glucose sensing and diabetes management.

Structure

- Molecular Formula :

- Molecular Weight : 250.15 g/mol

- Functional Groups : Boronic acid, alkoxy group

Anticancer Activity

Recent studies have indicated that chalcone derivatives, including OPBA, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signal transduction pathways and the induction of oxidative stress.

Case Study: Anticancer Mechanisms

A study published in the Journal of Advances and Scholarly Researches in Allied Education demonstrated that OPBA inhibits cell proliferation in various cancer cell lines. The study utilized J774A.1 mouse macrophage cells to assess the compound's effects on cell viability and proliferation. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Immunomodulatory Effects

OPBA has also been investigated for its immunomodulatory properties. It has been found to affect the activity of immune cells, including macrophages and dendritic cells.

Experimental Findings

In vitro experiments revealed that OPBA significantly inhibits neutrophil chemotaxis and phagocytosis. Furthermore, it was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Antibacterial and Antiviral Activities

Boronic acids have been reported to possess antibacterial and antiviral properties. OPBA's ability to inhibit bacterial growth and viral replication has been linked to its interaction with essential biomolecules within pathogens.

Table 1: Biological Activities of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Reversible Binding : The boronic acid group allows for reversible binding with diols, which can influence enzyme activity.

- Signal Transduction Modulation : OPBA can modulate pathways involved in cell survival and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), OPBA can trigger cellular stress responses leading to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

(4-octoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABZSVITXOJJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398346 | |

| Record name | 4-Octyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121554-09-4 | |

| Record name | 4-Octyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-Octyloxyphenylboronic acid influence its self-assembly behavior in aqueous solutions compared to other phenylboronic acid derivatives?

A2: While the provided research doesn't directly compare the self-assembly of OPBA, it does highlight the importance of hydrophobicity in the co-assembly behavior of phenylboronic acid derivatives with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO). [] The study found that only the more hydrophobic derivative, 4-dodecyloxyphenylboronic acid (C12), effectively co-assembled with PHOS-PEO to form nanoparticles with intermixed blocks. This suggests that OPBA, with its shorter octyloxy chain, might exhibit different self-assembly characteristics compared to C12 due to its altered amphiphilic balance. Further research is necessary to elucidate the specific self-assembly behavior of OPBA in various aqueous environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.